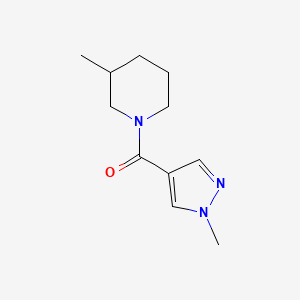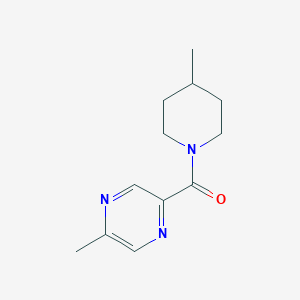
4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide, also known as EtEP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. EtEP is a piperazine derivative that has been found to interact with various receptors in the brain and has shown promising results in preclinical studies.
作用机制
4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide acts as a partial agonist at serotonin 5-HT1A receptors and a full agonist at dopamine D2 receptors. It also has affinity for alpha-1 adrenergic receptors. The exact mechanism of action of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide is not fully understood, but it is thought to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been found to increase the release of dopamine and serotonin in various brain regions, including the prefrontal cortex, nucleus accumbens, and striatum. It also increases the activity of these neurons, leading to enhanced neurotransmission. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as the potential to reduce drug-seeking behavior in addiction models.
实验室实验的优点和局限性
One of the main advantages of using 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in lab experiments is its ability to selectively target specific receptors in the brain. This allows researchers to investigate the role of these receptors in various physiological and pathological conditions. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide is also relatively easy to synthesize and has been shown to be safe and well-tolerated in preclinical studies.
However, there are also some limitations to using 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in lab experiments. One of the main limitations is its lack of selectivity for specific receptor subtypes. This can make it difficult to tease apart the specific contributions of different receptor subtypes to the observed effects of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide. Additionally, the effects of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide may vary depending on the species and strain of animal used, as well as the dose and route of administration.
未来方向
There are several future directions for research on 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide. One area of interest is the potential use of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in humans.
Another area of interest is the development of more selective and potent analogs of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide. This could help to overcome some of the limitations of the current compound and provide more insight into the specific contributions of different receptor subtypes to the observed effects of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide.
Finally, there is also potential for using 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide as a tool for studying the neurobiology of reward and motivation. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been shown to reduce drug-seeking behavior in addiction models, and further research could help to elucidate the neural circuits and mechanisms underlying these effects.
Conclusion:
In conclusion, 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been shown to interact with various receptors in the brain and has shown promising results in preclinical studies. Further research is needed to determine the safety and efficacy of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in humans and to develop more selective and potent analogs of the compound.
合成方法
The synthesis of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide involves the reaction of 1-(2-ethylphenyl)piperazine with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium borohydride to obtain 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in high yield and purity. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
科学研究应用
4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been found to interact with various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been used in preclinical studies to investigate the mechanisms underlying drug addiction, depression, anxiety, and schizophrenia.
属性
IUPAC Name |
4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-13-7-5-6-8-14(13)16-15(19)18-11-9-17(4-2)10-12-18/h5-8H,3-4,9-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGFTFBSTUSHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)


![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)



![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)